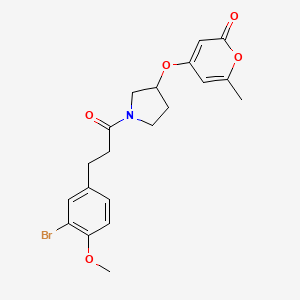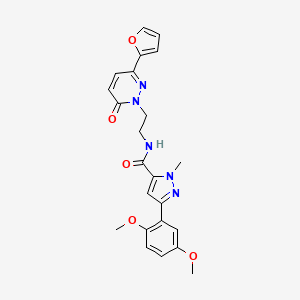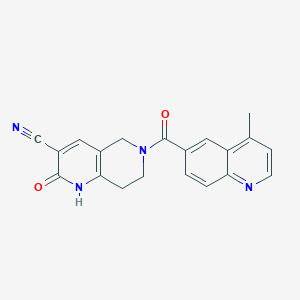
N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide" is a novel chemical entity that appears to be related to a class of compounds with significant biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as isoxazole, piperidine, and carboxamide are recurrent in the described research, suggesting that the compound may share similar synthetic routes and biological properties with those mentioned in the papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that typically start with the formation of a core structure followed by the addition of various functional groups. For instance, the synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides involves isoxazole ring formation, α-bromination, thiazole ring formation, and the final attachment of carboxamide or thiocarboxamide groups . This suggests that the synthesis of "this compound" could similarly involve the formation of an isoxazole ring followed by the introduction of a thiophene moiety and subsequent attachment to a piperidine scaffold.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are known to impart significant biological activity. The isoxazole ring, in particular, is a five-membered heterocycle containing oxygen and nitrogen, which is often used in medicinal chemistry due to its resemblance to the peptide bond . The piperidine ring is a six-membered nitrogen-containing heterocycle that serves as a versatile scaffold for further functionalization . The presence of carboxamide groups is also significant as they are commonly found in bioactive molecules due to their amide bond, which is an essential feature in many drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are typically nucleophilic substitutions, where a leaving group is replaced by a nucleophile. For example, the α-bromination step mentioned in the synthesis of related carboxamides involves the substitution of a hydrogen atom by a bromine atom . The final step often involves the formation of an amide bond, which is a condensation reaction between a carboxylic acid derivative and an amine or ammonia . These reactions are crucial for the construction of the complex molecular architecture of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen can affect the compound's polarity, solubility, and hydrogen bonding capacity. The isoxazole and piperidine rings can confer rigidity to the molecule, which can influence its ability to interact with biological targets . The carboxamide group can engage in hydrogen bonding, which is important for the interaction with enzymes or receptors . These properties are essential for the biological activity of the compounds and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
One study detailed the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study developed unified pharmacophore models for CB1 receptor ligands. This research contributes to understanding how structural analogues interact with the cannabinoid receptors, potentially offering insights into designing new therapeutic compounds (Shim et al., 2002).
Structure-Activity Relationships (SAR)
Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It identified structural requirements for potent and selective CB1 receptor antagonistic activity. This work is significant for the development of compounds that can antagonize the effects of cannabinoids, with therapeutic implications (Lan et al., 1999).
Synthesis and Potential Biological Effects
A paper on the synthesis, crystal structure, and anti-fatigue effects of some benzamide derivatives showcases the potential biological applications of structurally similar compounds. The research explored the anti-fatigue effects of these derivatives in animal models, hinting at the utility of such compounds in addressing fatigue-related conditions (Wu et al., 2014).
Antiviral and Antimicrobial Activities
Research on new urea and thiourea derivatives of piperazine doped with Febuxostat demonstrated significant antiviral and antimicrobial activities. These findings indicate the potential of such compounds in developing new treatments for viral and bacterial infections (Reddy et al., 2013).
Herbicidal Activities
Another study synthesized novel piperidyl carboxamides and thiocarboxamides with potential as lead compounds for inhibitors targeting D1 protease in plants. These compounds exhibited moderate to good herbicidal activities, suggesting their application in agricultural science (Hu et al., 2009).
Eigenschaften
IUPAC Name |
4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-9-14(19-23-11)18-15(21)12-4-6-20(7-5-12)16(22)17-10-13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVKMOGPVKPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)


![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)
![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)


![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)
